4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O3 and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound "4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine" and its derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including similar structures, which demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, a study by Abbas et al. (2017) involved the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, leading to the creation of several fused heterocyclic compounds that were characterized and evaluated for potential applications (Abbas et al., 2017).
Synthesis and Reactivity
Jäger et al. (2002) studied the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, which is structurally similar to the compound . This study highlighted the synthesis process and the reactivity, including the formation of ring-fission products under certain conditions (Jäger et al., 2002).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole, structurally related to the compound of interest. These bases displayed significant in vitro inhibitory activity against pathogenic bacteria and fungi, and some also showed potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
High Heat of Detonation Materials
Cao et al. (2020) worked on synthesizing and applying different nitrification approaches to 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine, which is structurally related to the compound . Their research aimed at creating energetic salts with high heat of detonation, demonstrating potential applications in energetic materials (Cao et al., 2020).
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-13-7-12(8-14(9-13)27-2)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGMZSQUJFFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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